

commercial availability of "Ethyl 5-amino-2-bromothiazole-4-carboxylate"

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Compound of Interest

Compound Name: Ethyl 5-amino-2-bromothiazole-4-carboxylate

Cat. No.: B594491

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In-Depth Technical Guide to Ethyl 5-amino-2-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5-amino-2-bromothiazole-4-carboxylate**, a key intermediate in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Commercial Availability and Supplier Information

Ethyl 5-amino-2-bromothiazole-4-carboxylate (CAS No: 1228281-54-6) is readily available from a range of commercial suppliers. This accessibility makes it a practical starting material for various research and development projects. The compound is typically offered in research-grade purities, often exceeding 97%.

Below is a summary of representative commercial suppliers and their typical product specifications. Pricing is subject to change and should be confirmed with the respective vendors.

Supplier	Product Number (Example)	Purity	Available Quantities
Sigma-Aldrich	CIAH987EC728	≥97%	Custom
Ivy Fine Chemicals	-	-	100mg, 250mg, 1g, Bulk
ChemScene	CS-16368	98.59%	50mg, 100mg, 250mg, 500mg, 1g
BLD Pharm	BD119468	97%	1g, 5g, 25g

Physicochemical Properties

A clear understanding of the physicochemical properties of **Ethyl 5-amino-2-bromothiazole-4-carboxylate** is essential for its handling, storage, and application in chemical synthesis.

Property	Value
CAS Number	1228281-54-6
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂ S
Molecular Weight	251.10 g/mol
Appearance	Solid
Purity	Typically ≥97%
Storage Conditions	4°C, protect from light
InChI Key	KKIJIGUQUMOZEO-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of **Ethyl 5-amino-2-bromothiazole-4-carboxylate** is most commonly achieved through the bromination of its precursor, ethyl 5-aminothiazole-4-carboxylate. The following protocol is based on procedures outlined in patent literature, providing a reliable method for its laboratory-scale preparation.[\[1\]](#)

Experimental Protocol: Synthesis of Ethyl 5-amino-2-bromothiazole-4-carboxylate[1]

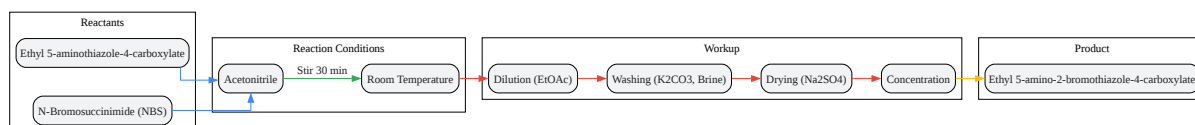
Materials:

- Ethyl 5-aminothiazole-4-carboxylate
- N-Bromosuccinimide (NBS)
- Acetonitrile (ACN)
- Ethyl acetate (EtOAc)
- 5% aqueous Potassium Carbonate (K_2CO_3) solution
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolve ethyl 5-aminothiazole-4-carboxylate (1.0 equivalent) in acetonitrile.
- Add N-Bromosuccinimide (1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with a 5% aqueous solution of potassium carbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude product.

- Purify the crude product by a suitable method, such as column chromatography, if necessary.



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Synthetic workflow for **Ethyl 5-amino-2-bromothiazole-4-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. **Ethyl 5-amino-2-bromothiazole-4-carboxylate** serves as a versatile building block for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

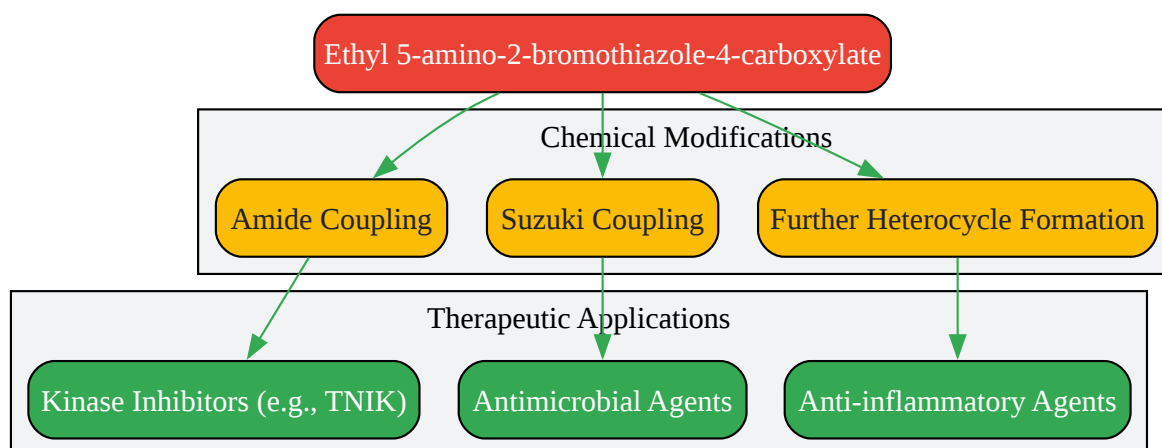
This compound is a key intermediate in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The 2-aminothiazole core can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored in the development of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a target in colorectal cancer.[1]

Antimicrobial Agents

The 2-aminothiazole moiety is also a component of compounds with potent antimicrobial activity. Research has shown that derivatives of this scaffold can be effective against a range of pathogens. While specific studies on the direct antimicrobial activity of **Ethyl 5-amino-2-bromothiazole-4-carboxylate** are limited, its role as a precursor for more complex antimicrobial compounds is well-established.

Anti-inflammatory and Other Therapeutic Areas

The versatility of the 2-aminothiazole ring extends to the development of anti-inflammatory, anticonvulsant, and antihypertensive agents. The functional groups on **Ethyl 5-amino-2-bromothiazole-4-carboxylate** (the amino, bromo, and ester moieties) provide multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening in various therapeutic areas.



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Drug discovery applications of the core compound.

Conclusion

Ethyl 5-amino-2-bromothiazole-4-carboxylate is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry. The straightforward synthesis and the

potential for diverse chemical modifications underscore its importance as a valuable tool in the quest for novel therapeutics.

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References

- 1. WO2010064111A1 - Tnik inhibitor and the use - Google Patents [patents.google.com]
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